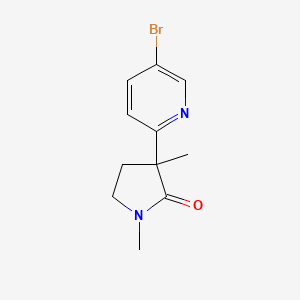![molecular formula C15H13N3O2 B8285717 2-methoxy-4-(1H-pyrrolo[2,3-b]pyridin-3-yl)benzamide](/img/structure/B8285717.png)
2-methoxy-4-(1H-pyrrolo[2,3-b]pyridin-3-yl)benzamide
Overview
Description
2-methoxy-4-(1H-pyrrolo[2,3-b]pyridin-3-yl)benzamide is a compound that belongs to the class of organic compounds known as pyrrolopyridines. These compounds contain a pyrrole ring fused to a pyridine ring. The compound has gained attention due to its potential biological activities, particularly in the field of cancer research.
Preparation Methods
The synthesis of 2-methoxy-4-(1H-pyrrolo[2,3-b]pyridin-3-yl)benzamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the pyrrolopyridine core: This can be achieved through a base-mediated cyclization reaction of a suitable precursor, such as 2-bromo-5-iodopyridine, followed by substitution at the N-1 position with a tert-butylcarbonate group.
Introduction of the methoxy group: The methoxy group can be introduced via a nucleophilic substitution reaction using a suitable methoxy donor.
Formation of the benzamide moiety: The benzamide group can be introduced through an amide coupling reaction using a suitable amine and carboxylic acid derivative.
Chemical Reactions Analysis
2-methoxy-4-(1H-pyrrolo[2,3-b]pyridin-3-yl)benzamide undergoes various chemical reactions, including:
Reduction: Reduction reactions can occur at the pyridine ring, leading to the formation of dihydropyridine derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like methoxide ions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-methoxy-4-(1H-pyrrolo[2,3-b]pyridin-3-yl)benzamide has several scientific research applications, including:
Cancer Research: The compound has shown potent inhibitory activity against fibroblast growth factor receptors (FGFRs), which are involved in various types of tumors.
Drug Development: Due to its biological activities, the compound is being explored as a lead compound for the development of new anticancer drugs.
Biological Studies: The compound is used in studies to understand the role of FGFR signaling pathways in cancer progression and resistance to therapy.
Mechanism of Action
The mechanism of action of 2-methoxy-4-(1H-pyrrolo[2,3-b]pyridin-3-yl)benzamide involves the inhibition of fibroblast growth factor receptors (FGFRs). The compound binds to the FGFRs, preventing their activation and subsequent signaling pathways . This inhibition leads to the suppression of cell proliferation, migration, and invasion, ultimately inducing apoptosis in cancer cells .
Comparison with Similar Compounds
2-methoxy-4-(1H-pyrrolo[2,3-b]pyridin-3-yl)benzamide can be compared with other pyrrolopyridine derivatives, such as:
4-(4-Methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-2-amine: This compound also contains a pyrrolopyridine core and exhibits similar biological activities.
7-Azaindole derivatives: These compounds share a similar pyridine ring structure and are used in various pharmaceutical applications.
The uniqueness of this compound lies in its specific substitution pattern and its potent inhibitory activity against FGFRs, making it a promising candidate for cancer therapy .
Properties
Molecular Formula |
C15H13N3O2 |
|---|---|
Molecular Weight |
267.28 g/mol |
IUPAC Name |
2-methoxy-4-(1H-pyrrolo[2,3-b]pyridin-3-yl)benzamide |
InChI |
InChI=1S/C15H13N3O2/c1-20-13-7-9(4-5-11(13)14(16)19)12-8-18-15-10(12)3-2-6-17-15/h2-8H,1H3,(H2,16,19)(H,17,18) |
InChI Key |
YHRGEALHJRLPPC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CNC3=C2C=CC=N3)C(=O)N |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
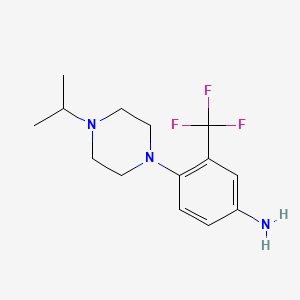
![4-Hydroxy-3-phenethylsulfanyl-6-[4-(3-pyridylmethoxy)phenyl]pyran-2-one](/img/structure/B8285647.png)
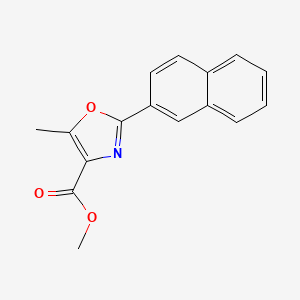
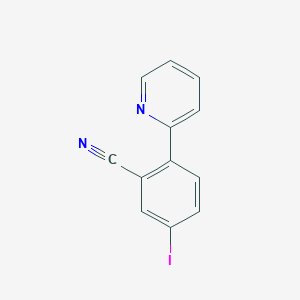
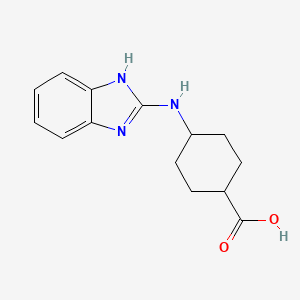
![2H-Pyrazolo[3,4-c]quinolin-4-amine, 1-(2-methylpropyl)-2-propyl-](/img/structure/B8285661.png)
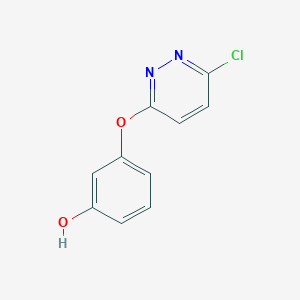
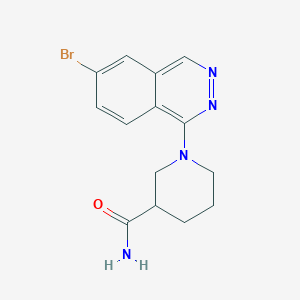
![dimethyl-(1H-thieno[3,2-c]pyrazol-5-ylmethyl)-amine](/img/structure/B8285674.png)
![tert-butyl(((3aR,4R,6aR)-5-iodo-2,2-dimethyl-6-((trityloxy)methyl)-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)diphenylsilane](/img/structure/B8285678.png)
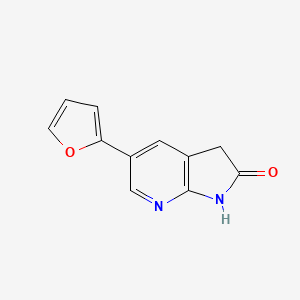
![2,3-Dichloro-N-[2-(4-methoxy-phenyl)-2-piperidin-1-yl-ethyl]-benzamide](/img/structure/B8285690.png)
![Methyl 5-[2-(acetylthio)ethyl]thiophene-2-carboxylate](/img/structure/B8285691.png)
